![molecular formula C7H8O4 B1281474 Acide bicyclo[1.1.1]pentane-1,3-dicarboxylique CAS No. 56842-95-6](/img/structure/B1281474.png)
Acide bicyclo[1.1.1]pentane-1,3-dicarboxylique
Vue d'ensemble
Description
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP) is a highly strained carbocycle that has garnered significant interest in the field of medicinal chemistry due to its unique structure and potential as a bioisostere for para-substituted arenes . The presence of the bicyclic framework in BCPs imparts metabolic stability, making them attractive scaffolds for drug development .
Synthesis Analysis
The synthesis of BCP derivatives has traditionally relied on the manipulation of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate . A practical metal-free homolytic aromatic alkylation protocol has been developed for the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, expanding the utility of BCPs in medicinal chemistry . Additionally, photochemical synthesis has been employed to produce BCP-1,3-dicarboxylic acid from 1,3-diacetylbicyclo[1.1.1]pentane, highlighting the versatility of synthetic approaches .
Molecular Structure Analysis
The molecular structure of BCPs is characterized by a high degree of strain due to the compact bicyclic framework. Despite this strain, BCPs can maintain their structural integrity during chemical reactions, such as enantioselective C–H functionalization, which allows for the creation of chiral substituted BCPs . The bridge-chlorinated derivatives of BCP-1,3-dicarboxylic acid have been studied, revealing that up to four chlorine atoms can be introduced without compromising the bicyclic cage .
Chemical Reactions Analysis
BCPs are amenable to a variety of chemical reactions. Enantioselective C–H functionalization has been used to access chiral substituted BCPs . Olefin metathesis involving unsaturated 1,3-dicarboxylate esters has been explored for the synthesis of paddlanes with a BCP core . Furthermore, the synthesis of 1,2-difunctionalized BCPs has been achieved, providing analogues for ortho/meta-substituted arenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of BCPs are influenced by their strained structure. The pKa values of chlorinated BCP-1,3-dicarboxylic acids have been measured and calculated, reflecting the influence of chlorine substituents on acidity . The strain energy of these compounds increases dramatically with successive chlorination . Additionally, the synthesis of enantioenriched α-chiral BCPs has been reported, which are challenging to prepare but offer valuable properties for medicinal chemistry applications .
Applications De Recherche Scientifique
Synthèse organique et conception de médicaments
L’acide bicyclo[1.1.1]pentane-1,3-dicarboxylique (BCP) sert de bloc de construction polyvalent en synthèse organique en raison de sa structure rigide et de sa configuration spatiale unique. Il est utilisé pour créer de nouveaux composés organiques ayant des propriétés thérapeutiques potentielles. Le squelette bicyclique du BCP est particulièrement précieux dans la conception de médicaments, où il peut améliorer les propriétés pharmacocinétiques de nouveaux médicaments .
Science des matériaux
En science des matériaux, les dérivés du BCP sont explorés pour créer de nouveaux matériaux dotés de propriétés mécaniques et thermiques améliorées. Son incorporation dans les polymères peut conduire à des matériaux dotés d’une durabilité et d’une résilience exceptionnelles, adaptés aux applications de haute performance .
Catalyse
Le BCP et ses dérivés peuvent servir de ligands dans les systèmes catalytiques. Ils peuvent stabiliser les centres métalliques et faciliter diverses réactions catalytiques, y compris la synthèse asymétrique, qui est cruciale pour la production de substances énantiomériquement pures .
Bioconjugaison
La partie BCP peut être utilisée pour la bioconjugaison, où elle est attachée à des biomolécules comme des protéines ou des acides nucléiques. Cela peut améliorer la stabilité des agents thérapeutiques ou permettre la délivrance de médicaments à des cibles spécifiques dans le corps .
Fluorescence et imagerie
Les dérivés du BCP peuvent être conçus pour présenter une fluorescence. Cette propriété est utile en imagerie et en diagnostics biologiques, où ils peuvent être utilisés comme sondes pour visualiser les processus cellulaires ou détecter des maladies .
Nanotechnologie
En raison de sa structure compacte et rigide, le BCP fait l’objet d’études dans le domaine de la nanotechnologie. Il peut être utilisé pour construire des dispositifs ou des matériaux à l’échelle nanométrique avec des géométries précises, qui sont essentiels pour les applications technologiques avancées .
Mimétiques peptidiques
Les composés à base de BCP peuvent imiter la structure des peptides, ce qui est bénéfique pour le développement de thérapies peptidiques plus stables et moins sensibles à la dégradation enzymatique .
Chimie de l’environnement
Les dérivés du BCP peuvent être utilisés en chimie de l’environnement pour la détection et l’élimination des polluants. Leurs propriétés chimiques leur permettent d’interagir avec divers contaminants, facilitant leur capture et leur dégradation .
Safety and Hazards
Mécanisme D'action
Target of Action
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP) is a bioactive compound . .
Mode of Action
It’s known that bcp-containing derivatives have been playing an important role in medicinal chemistry . They have been used to replace benzene rings in bioactive compounds, improving their physicochemical properties such as solubility, lipophilicity, and metabolic stability .
Biochemical Pathways
It’s known that bcp-containing derivatives have been used in the synthesis of various building blocks for medicinal chemistry, including alcohols, acids, amines, and amino acids .
Result of Action
It’s known that bcp-containing derivatives have shown higher activity, better solubility, and improved metabolic stability when used in medicinal chemistry .
Action Environment
It’s known that bcp-containing derivatives have been used in various environments for medicinal chemistry .
Propriétés
IUPAC Name |
bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-4(9)6-1-7(2-6,3-6)5(10)11/h1-3H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLRPOGZAJTJEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56842-95-6 | |
| Record name | bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for BCP?
A1: BCP synthesis has been significantly improved in recent years. A practical approach involves a two-step process: a photochemical [, ] addition of [1.1.1]propellane to diacetyl, followed by a haloform reaction to yield BCP []. This method allows for large-scale production, achieving kilogram quantities of the BCP precursor within a day [].
Q2: How does halogenation affect the properties of BCP?
A2: Studies show that radical chlorination of BCP is remarkably selective [, ]. Up to four chlorine atoms can be introduced at specific bridgehead positions without disrupting the strained cage structure []. This halogenation significantly influences the molecule's acidity (pKa values) and strain energy. For instance, tetrachlorination drastically increases the strain energy due to Cl-Cl repulsions [].
Q3: What are the potential applications of BCP in materials science?
A3: BCP's rigid, three-dimensional structure makes it a valuable building block for Metal-Organic Frameworks (MOFs) []. Incorporating BCP as a linker in MOFs like NU-2002, which is isostructural to MIL-53, leads to controlled pore sizes and limited structural breathing []. This property is advantageous for applications requiring precise molecular separations, such as separating hexane isomers [].
Q4: How does the structure of BCP influence its NMR spectra?
A4: Bridge-fluorinated derivatives of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate, obtained via direct fluorination of BCP derivatives, exhibit diverse NMR spectra []. The (1)H, (13)C, and (19)F NMR chemical shifts and coupling constants are significantly influenced by the fluorine substitution pattern []. This information allows for detailed structural characterization of various BCP derivatives.
Q5: Are there any computational studies on BCP derivatives?
A5: Yes, Density Functional Theory (DFT) calculations have been instrumental in understanding the properties and reactivity of BCP derivatives. For example, DFT methods accurately predict pKa values for various bridge-halogenated BCPs []. Additionally, DFT calculations help rationalize the selectivity observed during halogenation reactions and provide insights into the relative strain energies of different isomers [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



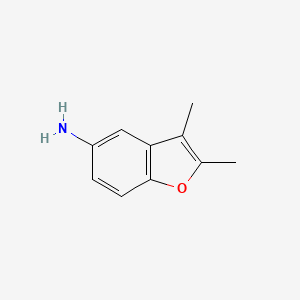
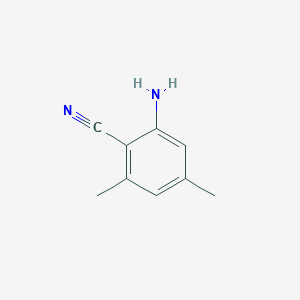
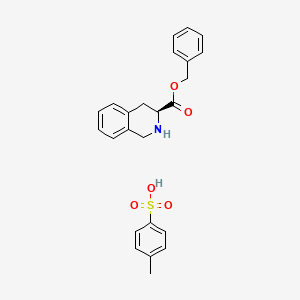

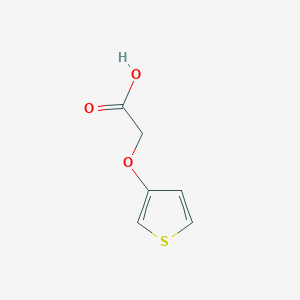
![4-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1281406.png)
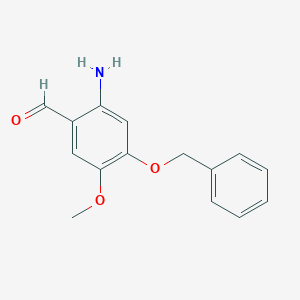

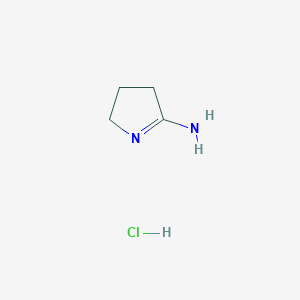
![3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1281416.png)



